(6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a heterocyclic compound that features a pyridine ring substituted with chlorine and iodine atoms, as well as a carbamate ester group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the iodination and chlorination of pyridine derivatives followed by the introduction of the carbamate ester group. One common method involves the use of 2-chloropyridine as a starting material, which undergoes iodination at the 4-position using iodine and a suitable oxidizing agent. The resulting 6-chloro-4-iodopyridine is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate ester.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis results in the formation of carbamic acid.
Scientific Research Applications
(6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the carbamate ester group, allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with similar structural features but lacking the carbamate ester group.
6-Chloro-2-pyridinecarboxylic acid: Another pyridine derivative with a chlorine substituent but different functional groups.
Pyridine-2-carbamic acid tert-butyl ester: Similar in structure but without the halogen substituents.
Uniqueness
(6-Chloro-4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the combination of halogen substituents and the carbamate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-5-6(12)4-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGQJUHRGWCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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